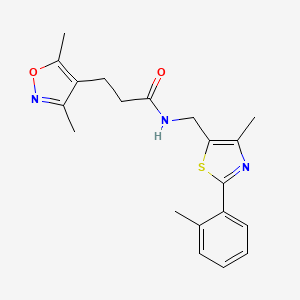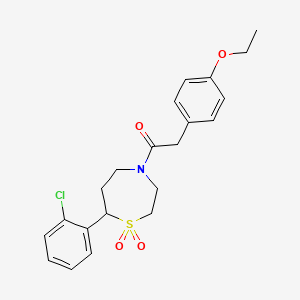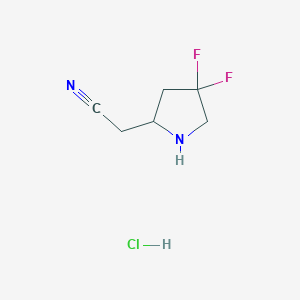
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride” is a chemical compound with the CAS Number: 2460750-50-7 . It has a molecular weight of 182.6 and is typically stored at room temperature . The compound is usually available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8F2N2.ClH/c7-6(8)3-5(1-2-9)10-4-6;/h5,10H,1,3-4H2;1H . This indicates that the compound contains a pyrrolidine ring with two fluorine atoms attached to one of the carbon atoms in the ring. An acetonitrile group is also attached to the same carbon atom.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Applications De Recherche Scientifique
Molecular Capsules and Their Interactions : Shivanyuk et al. (2003) studied pyrrogallolarenes, which, upon crystallization with quinuclidine hydrochloride, form dimeric molecular capsules. These capsules encapsulate cations such as tetramethylammonium and quinuclidinium in acetonitrile solutions, demonstrating the compound's role in creating molecular assemblies with potential applications in encapsulation and molecular recognition (Shivanyuk et al., 2003).
Diastereoselective Synthesis of Furan Derivatives : Wang et al. (2009) developed a synthetic procedure for 2,3-dihydrofuran derivatives using a tandem reaction in acetonitrile. This demonstrates the compound's utility in organic synthesis, particularly in creating specific molecular configurations (Wang et al., 2009).
Polymerization and Electrochemical Behavior : Audebert et al. (2000) explored the electrochemical polymerization of 3,4-difluoropyrrole, noting differences in polymerization behavior in acetonitrile. Their findings offer insights into the polymerization processes of related compounds, which is crucial for materials science applications (Audebert et al., 2000).
High-Performance Liquid Chromatography : Toyo’oka et al. (1994) synthesized a fluorescent chiral reagent for resolving enantiomers of amines and alcohols in acetonitrile solutions, highlighting the compound's relevance in analytical chemistry (Toyo’oka et al., 1994).
Supramolecular Chemistry and Metal Complexes : Piguet et al. (1997) investigated lanthanide podates in acetonitrile, which could form heterodinuclear complexes. This research is significant for understanding metal-ligand interactions and designing new materials (Piguet et al., 1997).
Carbon-Fluorine Bond Formation : Chambers et al. (1994) utilized ‘Proton Sponge’ hydrofluoride in acetonitrile to investigate carbon-fluorine bond formation, which is fundamental in developing fluorinated organic compounds (Chambers et al., 1994).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can be harmful if swallowed or inhaled, and may cause skin or eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propriétés
IUPAC Name |
2-(4,4-difluoropyrrolidin-2-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2N2.ClH/c7-6(8)3-5(1-2-9)10-4-6;/h5,10H,1,3-4H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAKZWXGPIUHOOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC1(F)F)CC#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Difluoropyrrolidin-2-yl)acetonitrile;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2819694.png)
![1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2819695.png)
![Methyl 2-((2-chlorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)
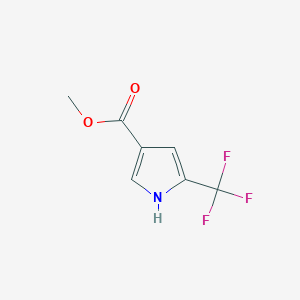
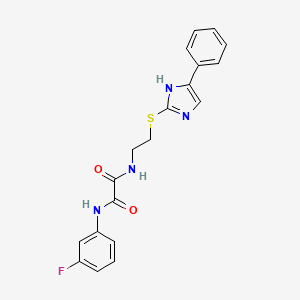

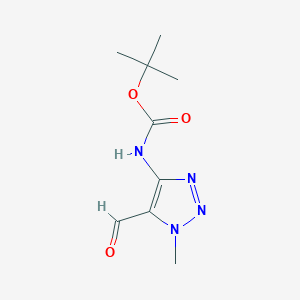
![N-benzyl-2-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2819706.png)
![Methyl (1S,4S,6R,7R)-6-fluoro-2-azabicyclo[2.2.1]heptane-7-carboxylate;hydrochloride](/img/structure/B2819707.png)
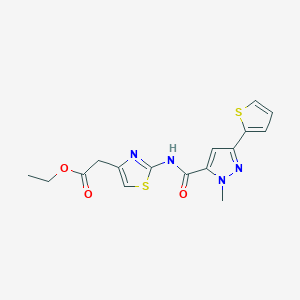
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2819710.png)
